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Compound of Interest

Compound Name: Bis(trimethylsilyl) adipate

Cat. No.: B096323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for

Bis(trimethylsilyl) adipate, a silylated derivative of adipic acid. Due to its increased volatility

and thermal stability compared to the parent dicarboxylic acid, this derivative is particularly

amenable to analysis by gas chromatography-mass spectrometry (GC-MS). This document

presents a summary of its mass spectrometry (MS) data, along with predicted Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectral data based on its chemical structure.

Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Chemical Structure and Properties
Bis(trimethylsilyl) adipate is the product of the silylation of adipic acid, where the acidic

protons of the carboxylic acid groups are replaced by trimethylsilyl (TMS) groups.

IUPAC Name: bis(trimethylsilyl) hexanedioate[1]

CAS Number: 18105-31-2[1]

Molecular Formula: C12H26O4Si2[1]

Molecular Weight: 290.50 g/mol [1]

Appearance: Colorless or light yellow liquid[2]
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Spectral Data
While experimental NMR and IR spectra for Bis(trimethylsilyl) adipate are not readily

available in public databases, its spectral characteristics can be reliably predicted based on its

structure and data from analogous compounds. Mass spectrometry data, however, is available

and provides key structural information.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of Bis(trimethylsilyl) adipate is characterized by

fragmentation patterns typical of TMS esters. The molecular ion peak (M+) may be weak or

absent, but several characteristic fragment ions are observed.

Table 1: Mass Spectrometry Data for Bis(trimethylsilyl) adipate[1]

m/z Proposed Fragment Ion Identity

275 [M - CH₃]⁺ Loss of a methyl group

141 [O=C(CH₂)₄COOSi(CH₃)₃]⁺
Cleavage of one TMS ester

group

75 [Si(CH₃)₂OH]⁺ Rearrangement ion

73 [Si(CH₃)₃]⁺ Trimethylsilyl cation

Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of Bis(trimethylsilyl) adipate is expected to be relatively simple,

reflecting the symmetry of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for Bis(trimethylsilyl) adipate
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 2.2 - 2.4 Triplet 4H -OOC-CH₂-

~ 1.5 - 1.7 Multiplet 4H -OOC-CH₂-CH₂-

~ 0.2 - 0.3 Singlet 18H -Si(CH₃)₃

Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbonyl, methylene, and

trimethylsilyl carbons.

Table 3: Predicted ¹³C NMR Spectral Data for Bis(trimethylsilyl) adipate

Chemical Shift (δ, ppm) Assignment

~ 173 - 175 C=O

~ 34 - 36 -OOC-CH₂-

~ 24 - 26 -OOC-CH₂-CH₂-

~ 0 - 1 -Si(CH₃)₃

Predicted Infrared (IR) Spectroscopy
The IR spectrum of Bis(trimethylsilyl) adipate will be characterized by the strong absorption

of the carbonyl group and vibrations associated with the Si-C and Si-O bonds.

Table 4: Predicted IR Absorption Bands for Bis(trimethylsilyl) adipate
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Wavenumber (cm⁻¹) Intensity Assignment

~ 2950 - 2850 Medium-Strong C-H stretching (alkyl)

~ 1740 Strong C=O stretching (ester)

~ 1250 Strong Si-CH₃ symmetric bending

~ 1100 - 1000 Strong Si-O-C stretching

~ 840, 750 Strong
Si-C stretching and CH₃

rocking

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectral data of

Bis(trimethylsilyl) adipate.

Sample Preparation (Silylation of Adipic Acid)
Dissolution: Dissolve a known amount of adipic acid in a suitable aprotic solvent (e.g.,

pyridine, acetonitrile, or dichloromethane).

Silylating Agent Addition: Add an excess of a silylating agent, such as N,O-

bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a

catalyst.

Reaction: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

Analysis: The resulting solution containing Bis(trimethylsilyl) adipate can be directly

analyzed by GC-MS or, after solvent evaporation and redissolution in a suitable deuterated

solvent, by NMR.

NMR Spectroscopy
Sample Preparation: Evaporate the solvent from the silylation reaction mixture under a

stream of dry nitrogen. Dissolve the residue in an appropriate deuterated solvent (e.g.,

CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Process the data with appropriate window functions (e.g., exponential multiplication) and

Fourier transformation.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Typical parameters: pulse angle of 45-90°, longer acquisition time and relaxation delay

compared to ¹H NMR to ensure full relaxation of quaternary carbons.

Infrared (IR) Spectroscopy
Sample Preparation: As Bis(trimethylsilyl) adipate is a liquid, the spectrum can be

obtained directly as a thin film. Place a drop of the neat liquid between two salt plates (e.g.,

NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
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Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

with an electron ionization (EI) source.

Chromatographic Separation:

Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection: Inject a small volume (e.g., 1 µL) of the silylated sample solution in split or

splitless mode.

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few

minutes, then ramp the temperature up to a final temperature (e.g., 280°C) to ensure

elution of the compound.

Mass Spectrometric Detection:

Ionization: Use standard electron ionization at 70 eV.

Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-

500).

Data Analysis: Identify the peak corresponding to Bis(trimethylsilyl) adipate based on its

retention time and analyze the corresponding mass spectrum for the molecular ion and

characteristic fragment ions.

Workflow for Spectral Data Acquisition
The following diagram illustrates the general workflow for obtaining and analyzing the spectral

data of a chemical compound like Bis(trimethylsilyl) adipate.
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Workflow for Spectral Analysis
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Caption: A flowchart illustrating the key stages in the spectral analysis of Bis(trimethylsilyl)
adipate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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